Ethyl 3,4-O-isopropylideneshikimate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3,4-O-isopropylideneshikimate involves several stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve bulk custom synthesis and procurement to meet research and development needs .
Chemical Reactions Analysis
Ethyl 3,4-O-isopropylideneshikimate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3,4-O-isopropylideneshikimate has several scientific research applications:
Chemistry: Used as a reference standard or impurity in the synthesis and analysis of Oseltamivir.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the development and quality control of antiviral medications.
Mechanism of Action
The mechanism of action of Ethyl 3,4-O-isopropylideneshikimate involves its interaction with molecular targets and pathways. As an impurity of Oseltamivir, it may affect the drug’s antiviral activity by altering its pharmacokinetics and pharmacodynamics. The specific molecular targets and pathways involved depend on the context of its use and the biological systems studied .
Comparison with Similar Compounds
Ethyl 3,4-O-isopropylideneshikimate can be compared with other similar compounds, such as:
Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylate: This compound has a similar benzodioxole structure but with different substituents, leading to variations in its chemical properties and reactivity.
Other Oseltamivir impurities: These compounds share structural similarities with this compound but differ in their specific functional groups and potential effects on the drug’s activity.
This compound stands out due to its unique combination of functional groups and its role as an impurity in a widely used antiviral medication.
Properties
IUPAC Name |
ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMLLAZCHMXIOO-BBBLOLIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)O)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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